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molecular formula C13H13NO2 B8255715 2-Methoxy-5-(4-methoxyphenyl)pyridine

2-Methoxy-5-(4-methoxyphenyl)pyridine

Cat. No. B8255715
M. Wt: 215.25 g/mol
InChI Key: JJFLWZAWIYFMFM-UHFFFAOYSA-N
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Patent
US08399493B2

Procedure details

According to Scheme 4 Method B: The title compound was prepared according to Example 1 Step 3 from 5-bromo-2-methoxypyridine (12.1 mmol, 2.30 g) and 4-methoxyphenylboronic acid (18.2 mmol, 2.76 g), then purified by flash chromatography over silica gel (AIT Flashsmart prepacked column 25 g SiO2, CH2Cl2/MeOH 100/0 to 95/5), yielding the title compound (1.60 g, 61%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1>>[CH3:9][O:8][C:5]1[CH:4]=[CH:3][C:2]([C:15]2[CH:16]=[CH:17][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC
Step Two
Name
Quantity
2.76 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography over silica gel (AIT Flashsmart prepacked column 25 g SiO2, CH2Cl2/MeOH 100/0 to 95/5)

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=C(C=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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